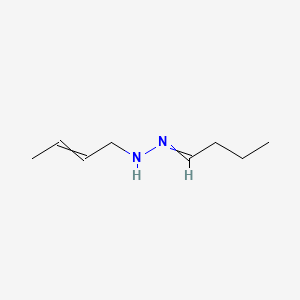
N-(butylideneamino)but-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butylideneamino)but-2-en-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a butylideneamino group attached to a but-2-en-1-amine structure. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(butylideneamino)but-2-en-1-amine can be synthesized through several methods. One common method involves the reaction of butylamine with but-2-enal (crotonaldehyde) under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form the desired amine compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial production methods also focus on optimizing the reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(butylideneamino)but-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
N-(butylideneamino)but-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butylideneamino)but-2-en-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
N-(butylideneamino)but-2-en-1-amine can be compared with other similar compounds, such as:
Butylamine: A primary amine with a simpler structure.
But-2-enal (crotonaldehyde): An aldehyde used in the synthesis of the compound.
N-butylamine: Another amine with a different substitution pattern.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in various applications where specific chemical behavior is required.
Properties
CAS No. |
36566-74-2 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N-(butylideneamino)but-2-en-1-amine |
InChI |
InChI=1S/C8H16N2/c1-3-5-7-9-10-8-6-4-2/h3,5,8-9H,4,6-7H2,1-2H3 |
InChI Key |
NJOLUQSSLMAZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=NNCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















